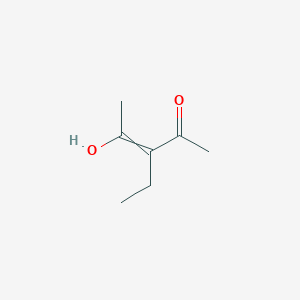
3-Ethyl-4-hydroxy-3-penten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-hydroxy-3-penten-2-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with an alkene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-3-penten-2-one can be achieved through several methods. One common approach involves the aldol condensation of ethyl methyl ketone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as solid bases or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound in high purity.
化学反応の分析
Types of Reactions
3-Ethyl-4-hydroxy-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated derivatives, amines, and thiols.
科学的研究の応用
3-Ethyl-4-hydroxy-3-penten-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways, particularly those involving enone reductases.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design and development.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 3-Ethyl-4-hydroxy-3-penten-2-one involves its interaction with molecular targets through its enone and hydroxyl functional groups. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in biological systems, where the compound can act as an electrophile, forming covalent bonds with nucleophilic amino acid residues in enzymes and proteins. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
類似化合物との比較
3-Ethyl-4-hydroxy-3-penten-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-penten-2-one: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-3-penten-2-one: An isomer with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Mesityl oxide (4-Methyl-3-penten-2-one): Another isomer with distinct industrial applications and reactivity profiles.
特性
CAS番号 |
34135-99-4 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
3-ethyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h8H,4H2,1-3H3 |
InChIキー |
XUBIMEGZDDWHOD-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)

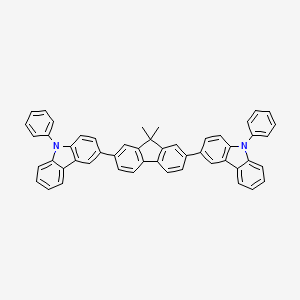
![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)
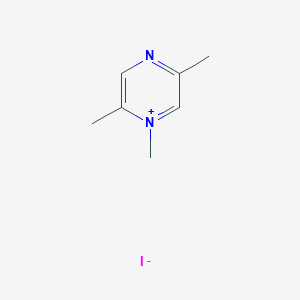
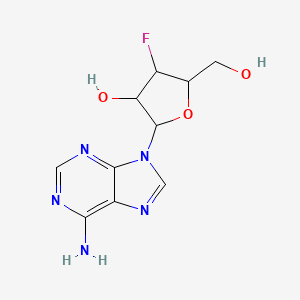

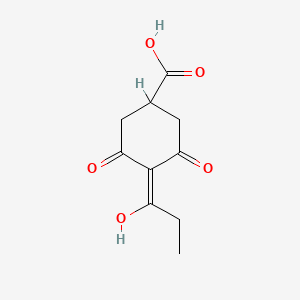
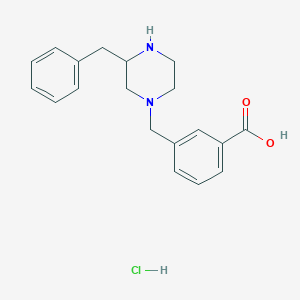
![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
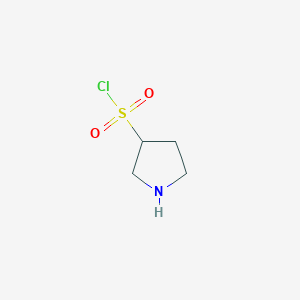
![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
